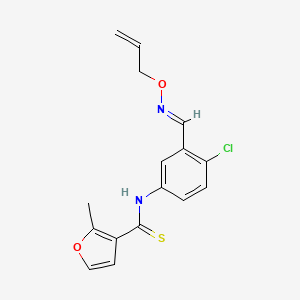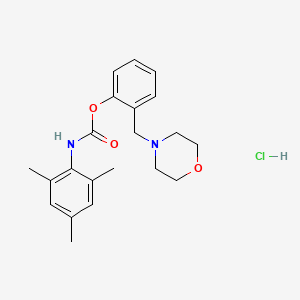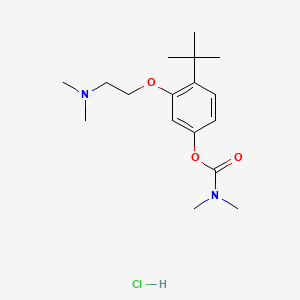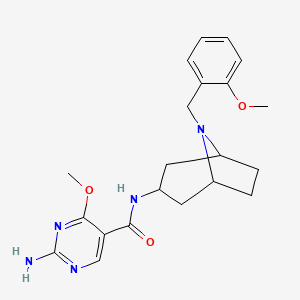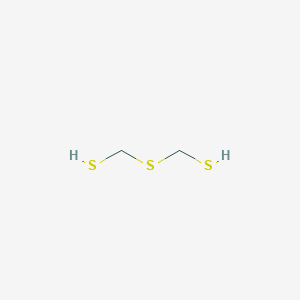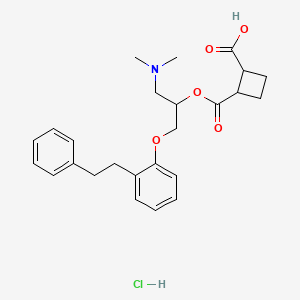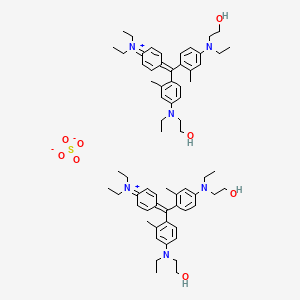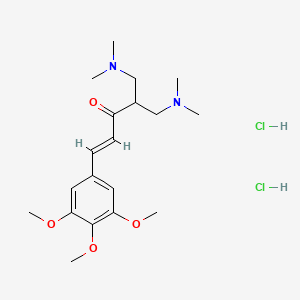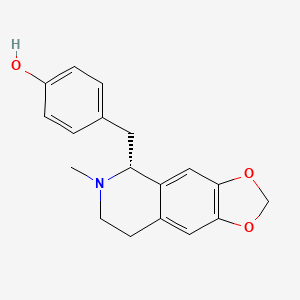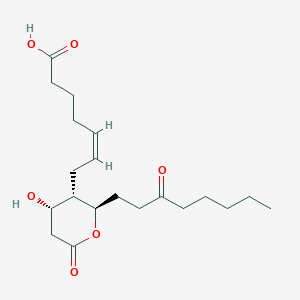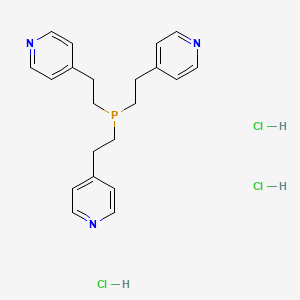
Pyridine, 4,4',4''-(phosphinylidynetri-2,1-ethanediyl)tris-, trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 4,4’,4’'-(phosphinylidynetri-2,1-ethanediyl)tris-, trihydrochloride is a complex organic compound that features a pyridine ring structure Pyridine derivatives are known for their wide range of applications in various fields, including chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyridine derivatives often involves cycloaddition reactions, such as the [4 + 2] cycloaddition of 1-azadienes with 2-carbon π-components . Another common method is the use of Grignard reagents with pyridine N-oxides, followed by treatment with acetic anhydride or DMF
Industrial Production Methods
Industrial production of pyridine derivatives typically involves catalytic reactions. For example, the vapour phase catalytic reactions of 2- and 4-picolines are commonly used . Magnetically recoverable nano-catalysts have also been employed in the synthesis of pyridine derivatives, offering advantages such as high surface area and ease of separation from the reaction medium .
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 4,4’,4’'-(phosphinylidynetri-2,1-ethanediyl)tris-, trihydrochloride can undergo various types of chemical reactions, including:
Oxidation: Pyridine derivatives can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert pyridine derivatives to dihydropyridines.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, DMF, Grignard reagents, and various catalysts such as copper and nickel . Reaction conditions often involve elevated temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyridine derivatives typically yields N-oxides, while reduction can produce dihydropyridines .
Applications De Recherche Scientifique
Pyridine, 4,4’,4’'-(phosphinylidynetri-2,1-ethanediyl)tris-, trihydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of pyridine, 4,4’,4’'-(phosphinylidynetri-2,1-ethanediyl)tris-, trihydrochloride involves its interaction with molecular targets and pathways. Pyridine derivatives can participate in redox reactions, forming stable radical cations and neutral species . These compounds can also form complexes with metals and participate in hydrogen bonding, electrostatic, and π–π-stacking interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphinine: A heavier analog of pyridine with similar aromatic properties but different reactivity due to the presence of phosphorus.
Pyrrolidine: A five-membered nitrogen heterocycle used in medicinal chemistry.
Uniqueness
Pyridine, 4,4’,4’'-(phosphinylidynetri-2,1-ethanediyl)tris-, trihydrochloride is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its ability to form stable radical cations and participate in various interactions makes it a valuable compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
172421-38-4 |
|---|---|
Formule moléculaire |
C21H27Cl3N3P |
Poids moléculaire |
458.8 g/mol |
Nom IUPAC |
tris(2-pyridin-4-ylethyl)phosphane;trihydrochloride |
InChI |
InChI=1S/C21H24N3P.3ClH/c1-10-22-11-2-19(1)7-16-25(17-8-20-3-12-23-13-4-20)18-9-21-5-14-24-15-6-21;;;/h1-6,10-15H,7-9,16-18H2;3*1H |
Clé InChI |
YIZJDSBNCDWUEW-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1CCP(CCC2=CC=NC=C2)CCC3=CC=NC=C3.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


